(3R,6E)-nerolidol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

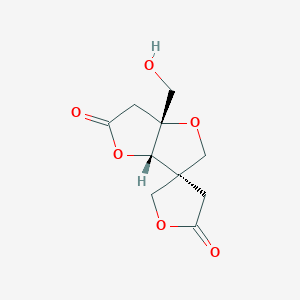

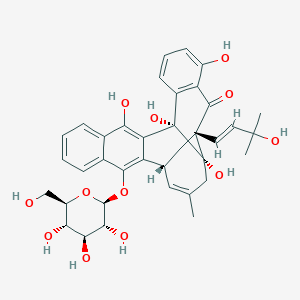

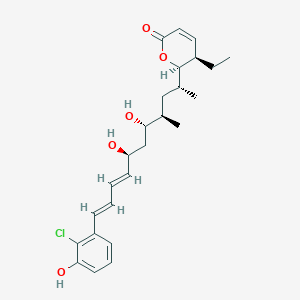

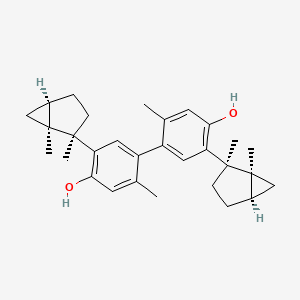

(3R,6E)-nerolidol is the (3R,6E)-isomer of nerolidol. It is a nerolidol and a (6E)-nerolidol.

Scientific Research Applications

Pharmacological and Biological Activities

(3R,6E)-Nerolidol, a naturally occurring sesquiterpene alcohol, is synthesized as an intermediate in the production of herbivore-induced volatiles in plants. It has been widely used in various industries, including cosmetics and food flavoring. Its role as a common ingredient in many products has sparked research into its medicinal properties, potentially benefiting human health. Studies have revealed various pharmacological and biological activities, indicating its potential as a chemical or drug candidate in agriculture and medicine (Chan et al., 2016).

Biosynthesis and Enzyme Selectivity

Research on the biosynthesis of acyclic homoterpenes has shown that (3S)-nerolidol is a metabolite, and its enantioselectivity in various plants indicates a diversity in the converting enzymes among different plant species or cultivars (Donath & Boland, 1995).

Role in Ecological Interactions

(3S,6E)-Nerolidol plays a crucial role in the ecological interactions between Cyclocephala paraguayensis beetles and bottle gourd flowers, mediating attraction for feeding and mating purposes (Favaris et al., 2020).

Role in Insect Reproduction

The compound is also significant in the reproductive behavior of higher termites, where it serves as a fertility-related volatile secreted by queens (Havlíčková et al., 2019).

Potential in Cancer Therapy

In the field of oncology, nerolidol has demonstrated efficacy in inducing apoptosis in human laryngeal carcinoma cells, suggesting its potential use in anticancer studies (Balakrishnan et al., 2022).

Neurodegenerative Disease Treatment

Nerolidol has shown promise in treating neurodegenerative diseases due to its anticholinesterasic, antioxidant, antinociceptive, anti-inflammatory, and anxiolytic activities, making it a target for developing therapeutic drugs for these conditions (Carvalho et al., 2017).

Antileishmanial Activity

Nerolidol exhibits significant antileishmanial activity, making it a potential tool in developing new treatments for leishmaniasis (Arruda et al., 2005).

properties

CAS RN |

17430-12-5 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(3R,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m0/s1 |

InChI Key |

FQTLCLSUCSAZDY-GOFCXVBSSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC[C@](C)(C=C)O)/C)C |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

density |

0.872-0.879 |

Other CAS RN |

77551-75-8 7212-44-4 142-50-7 |

physical_description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol Soluble (in ethanol) |

synonyms |

3,7,11-trimethyl-1,6,10-dodecatrien-3-ol nerolidol nerolidol, (E)-isomer nerolidol, (S-(E))-isomer nerolidol, (S-(Z))-isomer nerolidol, (Z)-isomer peruviol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

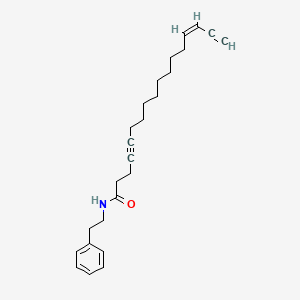

![1-(3-Phenylpropyl)-4-[[(4R)-2-(3-pyridyl)thiazolidin-4-yl]carbonyl]piperazine](/img/structure/B1249627.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea](/img/structure/B1249642.png)